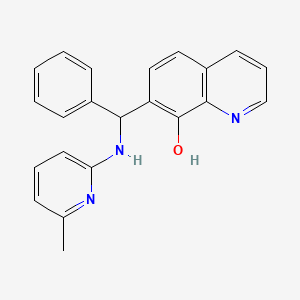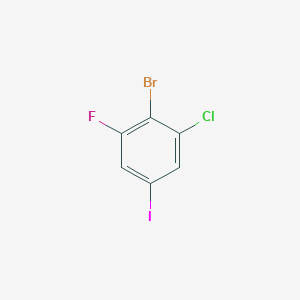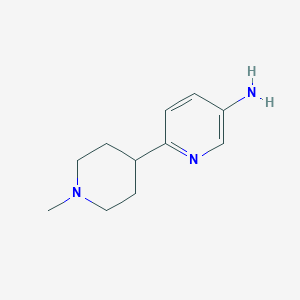
4-Cyclopropyl-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes This compound features a pyridine ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and cyclopropyl bromide.
Cyclopropylation: The first step involves the introduction of the cyclopropyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction where 2-methylpyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate.
Formylation: The next step is the formylation of the 3-position of the pyridine ring. This can be accomplished using a Vilsmeier-Haack reaction, where the cyclopropylated pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropyl and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-cyclopropyl-2-methyl-3-pyridinecarboxylic acid.
Reduction: 4-cyclopropyl-2-methyl-3-pyridinemethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be useful in studying enzyme mechanisms or developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the formyl group at the 2-position.
Nicotinaldehyde (3-formylpyridine): Similar structure but without the cyclopropyl and methyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the formyl group at the 4-position.
Uniqueness
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other pyridinecarboxaldehydes.
This detailed article provides a comprehensive overview of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-10(6-12)9(4-5-11-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
VUDKHIHVRRATQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)



![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)

![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)
